
5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” have been synthesized and studied . The synthesis of these types of compounds often involves reactions with various amines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and molecular modeling . These studies can provide insights into the geometry, conformation, and relative energy of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the [3 + 2] cycloaddition reactions of “N-methyl-C-(2-furyl) nitrone” with maleimide derivatives have been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “5-(2-Furyl)-2,4-dihydro-[1,2,4]-triazole-3-thione”, include a molecular formula of C6H5N3OS and a molecular weight of 167.19 .科学的研究の応用
Antifungal Applications
5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its analogs have been studied for their potential antifungal properties. For instance, some novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs showed varying degrees of activity against a range of fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans (Terzioğlu Klip et al., 2010).
Structural Studies
The compound's structure and conformational features have been explored through X-ray diffraction and molecular modeling techniques. These studies help in understanding the relationship between the compound's structure and its biological activity (Karayel & Oezbey, 2008).
Antimicrobial Activity
Various derivatives of 5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol have shown significant antimicrobial activity. For example, some compounds demonstrated antibacterial activity against organisms like Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Ulusoy et al., 2001).
Antituberculosis Agents
Research has also been conducted on the antituberculosis potential of related compounds. A study revealed significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment (Mir et al., 1970).
Antitumor Activity
Some derivatives of 1,2,4-triazole, related to 5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol, have been synthesized and studied for their antitumor properties, indicating potential in cancer therapy (Ovsepyan et al., 2018).
Anti-Inflammatory Properties
Derivatives of 1,2,4-triazole have been synthesized and tested for anti-inflammatory activity. This research opens up possibilities for the use of such compounds in treating inflammation-related conditions (Arustamyan et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound “5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol” is currently unknown. Similar compounds containing a furan ring have been reported to target proteins such as aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in complications of diabetes.
Mode of Action
For instance, some furan derivatives have been reported to inhibit the activity of enzymes like aldose reductase .
Biochemical Pathways
Inhibition of aldose reductase could potentially affect this pathway .
Pharmacokinetics
Similar compounds like 5-fluorouracil have been reported to have a bioavailability ranging from 28 to 100%, protein binding of 8 to 12%, and an elimination half-life of 16 minutes .
Result of Action
If we consider the potential target aldose reductase, inhibition of this enzyme could potentially prevent the accumulation of sorbitol, which is implicated in diabetic complications .
特性
IUPAC Name |
3-(furan-2-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-2-5-12-8(10-11-9(12)14)7-4-3-6-13-7/h3-4,6H,2,5H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEBSEVWCFKQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)
![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)
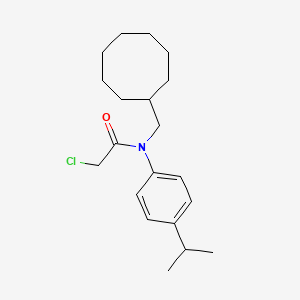
![N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2434225.png)
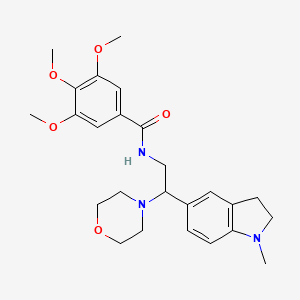
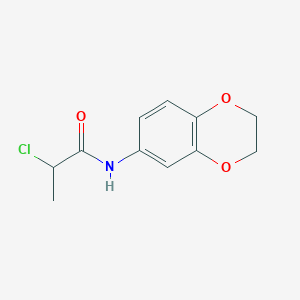

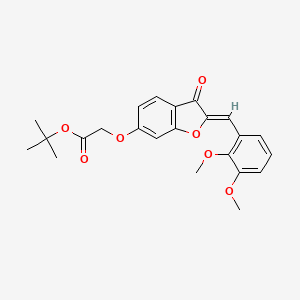
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)
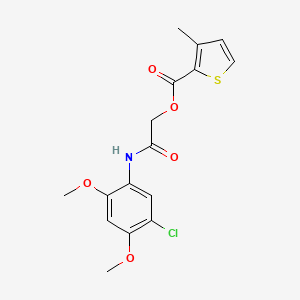
![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)
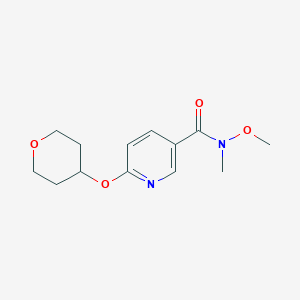
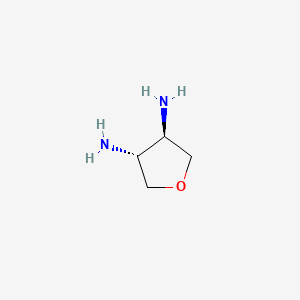
![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2434242.png)